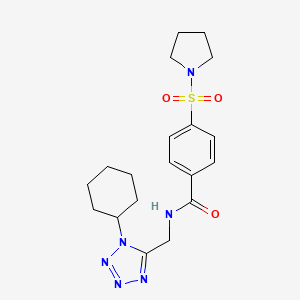
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I that has been shown to have potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Antiallergic Activity N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have been explored for their potential antiallergic properties. A study highlighted the preparation of a series of compounds, including tetrazole derivatives, to assess their effects on antiallergic activity. One compound demonstrated significant potency, being 85 times more effective than disodium cromoglycate in an animal model, suggesting a potential application in developing clinically useful antiallergic agents (Honma et al., 1983).
Heterocyclic Synthesis The compound is also relevant in the synthesis of heterocyclic compounds. Research has shown its utility in creating novel derivatives with potential applications in various fields. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, demonstrates the compound's role in generating pseudopeptidic structures for further chemical and pharmaceutical exploration (Sañudo et al., 2006).
Catalytic Applications Investigations into catalytic processes have also revealed applications of this compound and its derivatives. A study on the oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid highlights the potential for improving catalytic efficiency in organic reactions. This research shows promise in developing more sustainable and efficient catalytic systems for industrial applications (Ribeiro et al., 2015).
Polymer Synthesis Furthermore, the compound's derivatives have been utilized in polymer chemistry, particularly in synthesizing novel polyimides with pyridine moieties. These polymers exhibit good solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications. The development of these polyimides from aromatic dianhydride monomers derived from the compound underscores its versatility in material science (Wang et al., 2006).
Propriétés
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c26-19(20-14-18-21-22-23-25(18)16-6-2-1-3-7-16)15-8-10-17(11-9-15)29(27,28)24-12-4-5-13-24/h8-11,16H,1-7,12-14H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLFXJSGIFAGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B2362339.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2362340.png)
![7-((5-Chlorothiophen-2-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2362341.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)
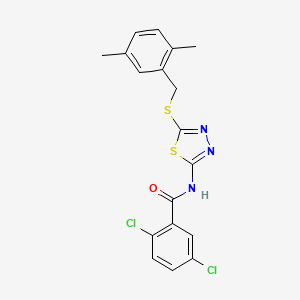

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)
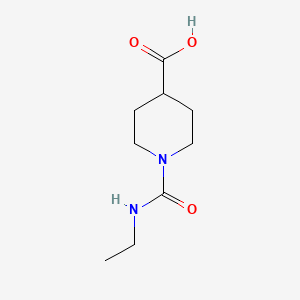
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
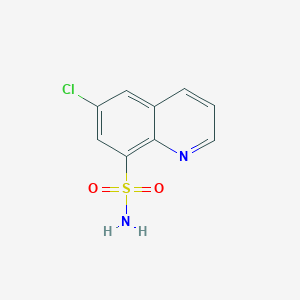

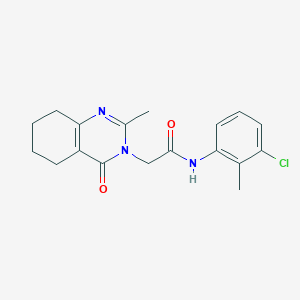
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)